molecular formula C8H9FOS B6334108 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene CAS No. 1822763-67-6

1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene

Cat. No.: B6334108
CAS No.: 1822763-67-6
M. Wt: 172.22 g/mol
InChI Key: INGGVMJZDLPKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H9FOS It is a derivative of benzene, where the benzene ring is substituted with a fluoro group, a methoxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene can be synthesized through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. The starting material, 1-fluoro-2-methoxybenzene, undergoes a substitution reaction with a methylthiolate anion (CH3S-) to introduce the methylsulfanyl group at the para position relative to the fluoro group. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Various nucleophiles (e.g., amines, thiols)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzene derivatives without the fluoro group

    Substitution: Benzene derivatives with different substituents

Scientific Research Applications

1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-fluoro-2-methoxy-4-(methylsulfanyl)benzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluoro group can participate in hydrogen bonding and other interactions, while the methoxy and methylsulfanyl groups can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

  • 1-Fluoro-2-methoxybenzene
  • 1-Fluoro-4-(methylsulfanyl)benzene
  • 2-Methoxy-4-(methylsulfanyl)benzene

Comparison: 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene is unique due to the presence of all three substituents (fluoro, methoxy, and methylsulfanyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds with fewer substituents.

Properties

IUPAC Name

1-fluoro-2-methoxy-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGGVMJZDLPKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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